alpha-Calacorene

Overview

Description

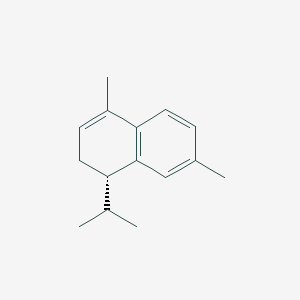

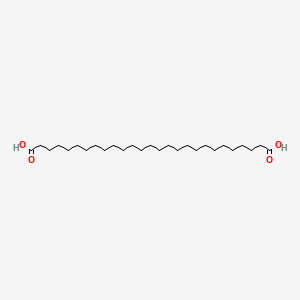

Alpha-Calacorene: is an organic compound with the molecular formula C15H20 . It is a sesquiterpene, a class of terpenes that consist of three isoprene units. This compound is known for its presence in various essential oils and its distinctive aromatic properties. It is also referred to by its systematic name, 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene .

Mechanism of Action

Target of Action

Alpha-Calacorene, a sesquiterpene with the chemical formula C15H20 , has been found to interact with Bam A , the transmembrane domain of the β-barrel assembly machinery (Bam) protein complex of gram-negative bacteria . This interaction is crucial as it plays a significant role in the antibacterial activity of this compound .

Mode of Action

The mode of action of this compound involves its interaction with its target, Bam A. The compound has been found to have an above-average ability to inhibit Bam A in gram-negative bacteria . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .

Biochemical Pathways

It is known that the compound’s interaction with bam a disrupts the normal functioning of gram-negative bacteria . This disruption likely affects multiple biochemical pathways within the bacteria, leading to its death .

Result of Action

The primary result of this compound’s action is its antibacterial activity against gram-negative bacteria . By inhibiting Bam A, the compound disrupts the normal functioning of these bacteria, leading to their death . This makes this compound a potential candidate for the development of new antibacterial therapies .

Biochemical Analysis

Biochemical Properties

Alpha-Calacorene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. In silico docking analysis has revealed that this compound can inhibit the Bam A protein in gram-negative bacteria, demonstrating its potential as an antibacterial agent . This interaction is primarily non-polar, involving alkyl, pi-alkyl, and Van der Waals interactions with amino acids of Bam A . Additionally, this compound has been shown to interact with other bioactive molecules, enhancing its efficacy in various biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of gram-negative bacteria by targeting specific proteins involved in bacterial cell wall synthesis . This inhibition disrupts cellular functions, leading to bacterial cell death. Furthermore, this compound has shown potential in modulating gene expression related to inflammatory responses, thereby reducing inflammation in affected cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound forms non-polar bonds with amino acids in the Bam A protein, inhibiting its function and leading to bacterial cell death . Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways . These interactions result in changes in gene expression, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its antibacterial efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, potential toxic effects may arise, including disruptions in normal cellular functions and metabolic processes . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It has been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biological activity .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Calacorene can be synthesized through several methods, including the cyclization of appropriate precursors. One common synthetic route involves the cyclization of geranylacetone under acidic conditions to form the naphthalene ring system. The reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid , and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation, where the plant material is subjected to steam, and the volatile compounds are collected and condensed. The essential oil is then subjected to further purification steps, such as fractional distillation, to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Calacorene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include and .

Reduction: Reduction of this compound can yield saturated hydrocarbons. using as a catalyst is a typical method.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride solvent.

Major Products:

Oxidation: this compound alcohols, ketones, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Alpha-Calacorene has diverse applications in scientific research:

Chemistry: It is used as a model compound in studies of sesquiterpene synthesis and reactivity.

Biology: this compound has been studied for its potential antibacterial properties.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

Industry: this compound is used in the fragrance industry due to its aromatic properties.

Comparison with Similar Compounds

Alpha-Calacorene is compared with other sesquiterpenes such as:

- Alpha-Caryophyllene

- Alpha-Humulene

- Alpha-Cubebene

Uniqueness: this compound is unique due to its specific aromatic properties and its presence in certain essential oils. Unlike alpha-Caryophyllene and alpha-Humulene, which are more commonly found in various plant species, this compound is less widespread and is often associated with specific plants like Reunion vetiver .

Properties

IUPAC Name |

(1S)-4,7-dimethyl-1-propan-2-yl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUMXRBKJIDIAY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020798 | |

| Record name | alpha-calacorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21391-99-1 | |

| Record name | α-Calacorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-calacorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the research suggest any potential practical applications for alpha-Calacorene?

A2: One study indicates that this compound is a significant component (7.58%) of an essential oil isolate (E1) derived from rosemytle (Rhodomyrtus tomentosa) leaves. [] This isolate exhibited antibacterial activity against Shigella dysenteriae and Salmonella typhi, the bacteria responsible for dysentery and typhoid fever, respectively. [] This finding suggests that rosemytle leaves, and potentially this compound itself, could be further investigated for their potential in developing treatments for these bacterial infections.

Q2: Has the absolute configuration of this compound been determined, and if so, how does it relate to its natural occurrence?

A3: Yes, researchers have successfully determined the absolute configuration of (-)-3-hydroxy-alpha-calacorene, a derivative of this compound. [] Using X-ray crystallography, they established the absolute configuration of the compound isolated from Heterotheca inuloides Cass. (Asteraceae) as (8R)-(-)-3-hydroxy-alpha-calacorene. [] Further investigation revealed that the configuration of 3-hydroxy-alpha-calacorene differed between plant families: cotton and kenaf (both Malvaceae) possessed the same configuration, while H. inuloides exhibited the opposite. [] This difference highlights the importance of considering stereochemistry when studying the biological activity and potential applications of this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)